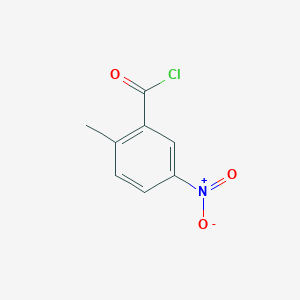

2-Methyl-5-nitrobenzoyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5-2-3-6(10(12)13)4-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBCECJKBKJUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403275 | |

| Record name | 2-methyl-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64688-68-2 | |

| Record name | 2-methyl-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Methyl-5-nitrobenzoyl Chloride from 2-Methyl-5-nitrobenzoic Acid

This technical guide provides an in-depth exploration of the synthesis of 2-methyl-5-nitrobenzoyl chloride, a crucial intermediate in pharmaceutical and fine chemical manufacturing. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and discuss the critical considerations for reagent selection, purification, and safety. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for this chemical transformation.

Introduction: The Significance of this compound

This compound is a substituted aromatic acyl chloride. Such compounds are highly valued in organic synthesis for their reactivity as potent acylating agents. The presence of the nitro group (—NO₂) makes the carbonyl carbon more electrophilic, enhancing its reactivity towards nucleophiles for the formation of esters, amides, and other carboxylic acid derivatives. The methyl group (—CH₃) provides steric and electronic influence, allowing for the precise construction of complex molecular architectures. This specific intermediate is a key building block for various target molecules in medicinal chemistry and materials science.

The conversion from its parent carboxylic acid, 2-methyl-5-nitrobenzoic acid, is a fundamental and frequently employed reaction. While seemingly straightforward, achieving high yield and purity requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters.

Mechanistic Overview: The Conversion of Carboxylic Acid to Acyl Chloride

The transformation of a carboxylic acid into an acyl chloride involves the substitution of the hydroxyl (—OH) group with a chloride (—Cl) atom. This is necessary because the hydroxyl group is a poor leaving group. Chlorinating agents like thionyl chloride (SOCl₂) convert the —OH into a much better leaving group.

When using thionyl chloride, the reaction proceeds through a chlorosulfite intermediate. The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of SOCl₂, displacing a chloride ion. This is followed by the elimination of sulfur dioxide (SO₂) and a chloride ion, which then attacks the carbonyl carbon to form the final acyl chloride product. The gaseous nature of the byproducts (SO₂ and HCl) is advantageous as it helps drive the reaction to completion according to Le Châtelier's principle.

Selection of the Chlorinating Agent: A Comparative Analysis

Several reagents can effect this transformation, with thionyl chloride and oxalyl chloride being the most common in laboratory and industrial settings.[1] The choice of agent depends on the substrate's sensitivity, the desired purity, and the reaction scale.

| Reagent | Formula | Boiling Point | Byproducts | Key Considerations |

| Thionyl Chloride | SOCl₂ | 76 °C | SO₂(g), HCl(g) | Cost-effective and efficient. Excess reagent can be removed by distillation.[2] Byproducts are gaseous, simplifying workup. |

| Oxalyl Chloride | (COCl)₂ | 62 °C | CO₂(g), CO(g), HCl(g) | More reactive and often used for sensitive substrates under milder conditions. Byproducts are all gaseous. Typically requires a catalyst like DMF.[3] |

| Phosphorus Pentachloride | PCl₅ | 160 °C (sublimes) | POCl₃(l), HCl(g) | A powerful chlorinating agent, but produces a liquid byproduct (POCl₃, b.p. 106 °C) which can complicate purification. |

For the synthesis of this compound, thionyl chloride is an excellent and widely documented choice due to its effectiveness, cost, and the convenient removal of byproducts.[4][5]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be a self-validating system.[4] It incorporates best practices for safety and efficiency.

Reagents and Equipment

-

Reagents:

-

2-Methyl-5-nitrobenzoic acid (e.g., 200 g, 1.10 mol)

-

Thionyl chloride (SOCl₂) (e.g., 307 mL, 4.20 mol, ~3.8 eq.)

-

-

Equipment:

-

1-L round-bottom flask with a ground-glass joint

-

Reflux condenser

-

Nitrogen inlet/outlet

-

Gas scrubber (containing NaOH solution to neutralize HCl and SO₂)

-

Ice-water bath

-

Heating mantle

-

Vacuum distillation apparatus

-

Step-by-Step Procedure

-

Flask Setup: Charge the 1-L flask with 2-methyl-5-nitrobenzoic acid (200 g, 1.10 mol).[4] Equip the flask with a reflux condenser. The top of the condenser should be connected via tubing to a gas scrubber to neutralize the toxic HCl and SO₂ gases that will evolve. A nitrogen line should provide a gentle sweep through the apparatus into the scrubber.[4]

-

Expert Insight: A nitrogen sweep is crucial not only for directing the gaseous byproducts to the scrubber but also for maintaining an inert atmosphere, preventing any potential side reactions with atmospheric moisture.

-

-

Reagent Addition: Cool the reaction vessel in an ice-water bath. Carefully add the thionyl chloride (307 mL) in one portion.[4]

-

Expert Insight: The initial reaction can be exothermic. Cooling the flask prevents a rapid, uncontrolled evolution of gas and potential side reactions. Using a significant excess of thionyl chloride ensures the reaction goes to completion and also serves as the solvent.

-

-

Reaction Reflux: Remove the ice bath and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux overnight (approximately 12-16 hours).[4]

-

Expert Insight: Refluxing provides the necessary activation energy for the reaction to proceed at a controlled rate. An overnight reflux ensures that all the carboxylic acid is converted to the acyl chloride.

-

-

Workup and Isolation: After the reflux period, cool the mixture to room temperature. The excess thionyl chloride and dissolved gaseous byproducts must be removed. This is achieved by vacuum distillation.[4]

-

Expert Insight: Thionyl chloride has a boiling point of 76 °C, which allows for its removal under reduced pressure at a moderate temperature, preventing thermal degradation of the product. The procedure yields this compound as a solid residue.[4]

-

Workflow Diagram

Sources

A Senior Application Scientist's Technical Guide to 2-Methyl-5-nitrobenzoyl Chloride

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: Synthesis, Properties, and Handling of 2-Methyl-5-nitrobenzoyl Chloride

Introduction: The Role of a Reactive Intermediate

This compound is a highly reactive aromatic acyl chloride. While not commonly available as a stock chemical with a dedicated CAS number, it serves as a critical, synthetically valuable intermediate. Its utility lies in its bifunctional nature: the highly electrophilic acyl chloride group allows for facile introduction of the 2-methyl-5-nitrobenzoyl moiety onto nucleophiles (e.g., alcohols, amines), while the nitro and methyl groups on the aromatic ring provide steric and electronic handles for influencing downstream reaction selectivity and molecular properties.

This guide provides a comprehensive overview grounded in the practical reality that this compound is most often synthesized and used immediately (in situ) in a subsequent reaction step. We will therefore focus on its reliable preparation from its stable carboxylic acid precursor, its inferred physicochemical properties, and the critical safety protocols required for its handling.

Core Identification & Precursor Data

The primary subject, This compound , is prepared from its corresponding carboxylic acid. All key identifiers and properties of this stable precursor, 2-Methyl-5-nitrobenzoic acid , are essential for any synthetic campaign.

| Property | Value | Source |

| CAS Number | 1975-52-6 | [1][2][3] |

| Synonyms | 5-Nitro-o-toluic acid | [1][2][4] |

| Molecular Formula | C₈H₇NO₄ | [1][3] |

| Molecular Weight | 181.15 g/mol | [1][3] |

| Appearance | Light yellow to beige solid/needles | [5][6][7] |

| Melting Point | 177-181 °C | [2][6] |

| Solubility | Insoluble in water; soluble in organic solvents. | [5][6][8] |

Based on the conversion from the parent acid, the properties of This compound can be reliably inferred:

| Inferred Property | Value | Justification |

| Molecular Formula | C₈H₆ClNO₃ | Conversion of -OH to -Cl |

| Molecular Weight | 199.59 g/mol | Calculated from formula |

| Appearance | Yellow to brown solid or low-melting solid. | Based on synthesis reports and analogous compounds.[9] |

| Stability | Moisture-sensitive; decomposes in the presence of water. | Characteristic of all acyl chlorides.[10] |

Synthesis and Mechanism of Formation

The most robust and widely adopted method for preparing acyl chlorides from carboxylic acids is treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[11] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[9]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate, elimination of a chloride ion, and subsequent loss of sulfur dioxide and a proton to form the final acyl chloride product. This process is highly efficient and often quantitative.

Workflow for Synthesis of this compound

Caption: Synthesis workflow from precursor to in-situ product.

Validated Experimental Protocol: Synthesis of this compound

This protocol is adapted from established and reliable synthetic procedures for the conversion of nitrobenzoic acids to their corresponding acyl chlorides.[9][12]

1. Equipment Setup:

-

Equip a round-bottom flask with a reflux condenser.

-

Attach the top of the condenser to a gas outlet leading to a scrubber system (e.g., a beaker containing aqueous sodium hydroxide) to neutralize the HCl and SO₂ gases produced during the reaction.

-

Ensure the entire apparatus is dry, either by oven-drying glassware or flame-drying under an inert atmosphere.

2. Reagent Charging:

-

Charge the flask with 2-Methyl-5-nitrobenzoic acid (1.0 eq).

-

Expert Rationale: It is critical to start with a dry, stable precursor. Any residual moisture will consume the thionyl chloride reagent.

-

Under an inert atmosphere (e.g., Nitrogen or Argon), add thionyl chloride (SOCl₂) (approx. 3.0-4.0 eq) to the flask. The addition can be done at room temperature or in an ice bath for large-scale reactions.[9]

-

Expert Rationale: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to serve as the reaction solvent.

3. Reaction Execution:

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C).

-

Maintain reflux until the reaction is complete. This is typically indicated by the cessation of gas evolution (HCl and SO₂) and the complete dissolution of the solid starting material. For this substrate, refluxing overnight is recommended to ensure full conversion.[9]

4. Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure (vacuum distillation).[9]

-

Expert Rationale: This is the most critical purification step. Residual thionyl chloride can interfere with subsequent nucleophilic addition steps. Co-evaporation with a dry, inert solvent like toluene can help remove the last traces.[12]

-

The resulting residue is this compound, typically obtained as a solid.[9]

5. Product Validation (Self-Validating System):

-

Due to its reactivity, the crude product is typically used immediately without extensive purification or characterization.[9]

-

Trustworthiness Check: The success of the synthesis is validated by the outcome of the subsequent reaction. For example, reacting the crude acyl chloride with a known amine and obtaining the expected amide in high yield, with correct characterization (¹H NMR, MS, melting point), confirms the successful formation of the intermediate.

Safety, Handling, and Storage

1. Hazard Assessment:

-

Corrosivity: As with all acyl chlorides, this compound is a corrosive substance.[10][13] It will cause severe skin burns and serious eye damage upon contact.

-

Reactivity with Water: It reacts violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas. This reaction is exothermic.

-

Inhalation: Inhalation of vapors or dust is harmful and can cause severe irritation to the respiratory tract.

2. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).

-

Body Protection: A chemical-resistant lab coat or apron is required. Ensure no skin is exposed.

3. Handling Procedures:

-

All manipulations must be performed inside a certified chemical fume hood to control exposure to HCl gas and any volatile material.

-

Work under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Use only dry glassware and solvents.

-

In case of a spill, do not use water. Neutralize cautiously with a dry powder like sodium bicarbonate before cleaning.

4. Storage:

-

If temporary storage is absolutely necessary, the compound must be kept in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for creating more complex molecules.

-

Amide and Ester Synthesis: It is an excellent acylating agent for forming amides and esters, which are common functional groups in active pharmaceutical ingredients (APIs). The reaction with amines or alcohols is typically rapid and high-yielding.

-

Scaffold Derivatization: In drug development, researchers can use this reagent to systematically modify a lead compound containing a nucleophilic site (e.g., an amine on a core scaffold). The introduction of the 2-methyl-5-nitrobenzoyl group allows for probing structure-activity relationships (SAR), as the methyl group adds steric bulk and the nitro group acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor.

-

Intermediate for Further Transformation: The nitro group can be readily reduced to an amine, providing a reactive handle for subsequent chemical modifications, such as sulfonamide formation or further acylation, thereby enabling the rapid generation of compound libraries for screening.

References

-

National Toxicology Program. (1992). National Toxicology Program Chemical Repository Database. PubChem CID 519683. [Link]

-

PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. [Link]

-

NIST. (n.d.). 2-Methyl-5-nitrobenzoic acid. NIST Chemistry WebBook, SRD 69. [Link]

-

Chemsrc. (2025). 2-Nitro-5-methylbenzoic acid. Chemsrc.com. [Link]

-

PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]

-

Pharmaffiliates. (n.d.). 2-Methyl-5-nitrobenzoic Acid. Pharmaffiliates.com. [Link]

-

PubChem. (n.d.). 5-Methyl-2-nitrobenzoyl chloride. PubChem CID 3016013. [Link]

Sources

- 1. 2-Methyl-5-nitrobenzoic acid [webbook.nist.gov]

- 2. 2-Methyl-5-nitrobenzoic Acid | 1975-52-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. CAS 1975-52-6: 2-Methyl-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-5-nitrobenzoic acid | 1975-52-6 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Methyl-5-nitrobenzoyl Chloride: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzoyl chloride, a highly reactive chemical intermediate of significant interest to researchers in organic synthesis, drug development, and materials science. The document elucidates the compound's specific molecular structure and formula, differentiating it from its common isomers. It offers a detailed, field-proven protocol for its synthesis, including mechanistic rationales for key experimental steps. Furthermore, this guide explores the compound's chemical reactivity, its utility in the synthesis of complex molecules, and the critical safety protocols required for its handling. This paper is intended to serve as an essential resource for scientists and professionals requiring a deep technical understanding of this versatile building block.

Molecular Identity and Physicochemical Properties

The precise identification of a chemical reagent is paramount for reproducible and successful research. This compound belongs to the family of aromatic acyl chlorides, which are derivatives of carboxylic acids.[1] Its reactivity and utility are dictated by the unique arrangement of its functional groups on the benzene ring.

Nomenclature and Molecular Structure

The formal nomenclature and structural formula provide the unambiguous identity of the compound.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆ClNO₃

-

Key Functional Groups:

-

Benzoyl Chloride: A -COCl group attached to the aromatic ring. This group is responsible for the compound's high reactivity as an acylating agent.[2]

-

Methyl Group (-CH₃): Located at the ortho-position (C2) relative to the benzoyl chloride. This group introduces steric hindrance that can influence the regioselectivity of its reactions.[3]

-

Nitro Group (-NO₂): A strongly electron-withdrawing group located at the meta-position (C5). This group significantly increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles.[3]

-

Figure 1: Molecular Structure of this compound.

Isomeric Context

It is critical to distinguish this compound from its isomers, as their differing structures lead to distinct chemical properties and applications. For instance, 2-Methyl-4-nitrobenzoyl chloride is a known intermediate in the synthesis of a labeled version of the drug Tolvaptan.[3][4]

| Isomer Name | CAS Number | Key Structural Difference |

| This compound | 64688-68-2 (per some suppliers)[5] | Nitro group is at position 5 |

| 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2[4] | Nitro group is at position 4 |

| 5-Methyl-2-nitrobenzoyl chloride | 38818-49-4[6] | Methyl group at position 5, Nitro group at position 2 |

| 2-Methyl-3-nitrobenzoyl chloride | Not commonly assigned | Nitro group is at position 3 |

Physicochemical Properties

Quantitative data for this compound is not extensively published. The properties are largely inferred from its classification as an aromatic acyl chloride and data from closely related isomers.

| Property | Value / Description | Reference / Rationale |

| Molecular Weight | 199.59 g/mol | Calculated from the molecular formula C₈H₆ClNO₃.[4][7] |

| Physical Form | Expected to be a solid or low-melting solid. | Aromatic acyl chlorides with similar molecular weights are often crystalline solids.[8] |

| Appearance | Likely a colorless to yellow crystalline solid. | The nitro-aromatic moiety often imparts a yellowish color. |

| Odor | Acrid, pungent. | Characteristic of acyl chlorides, which fume in moist air to produce HCl.[1] |

| Solubility | Reacts with water and alcohols. Soluble in anhydrous organic solvents (e.g., methylene chloride, toluene). | General property of acyl chlorides.[2][5][9] |

| Reactivity | Highly reactive and moisture-sensitive. | The acyl chloride functional group is highly susceptible to nucleophilic attack.[2] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is from its corresponding carboxylic acid precursor. The choice of chlorinating agent is a key decision in this process.

Principle of Synthesis: Chlorination of Carboxylic Acid

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][10]

Expertise & Experience: Thionyl chloride is frequently the reagent of choice for this transformation on a laboratory scale. The primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies the purification of the final product, as the gaseous byproducts can be easily removed from the reaction mixture under vacuum or with a nitrogen sweep, driving the reaction to completion.[5]

Figure 3: Key nucleophilic substitution reactions of this compound.

Applications in Complex Molecule Synthesis

As a reactive intermediate, this compound is a valuable building block for synthesizing more complex molecules.

-

Pharmaceuticals and Agrochemicals: Nitrobenzoyl chlorides are used as intermediates in the synthesis of various pharmaceuticals, pesticides, and herbicides. [3][11]The 2-methyl-5-nitrobenzoyl moiety can be incorporated to form a key part of a larger, biologically active molecule.

-

Synthetic Handle: The nitro group itself is a versatile functional group. It can be readily reduced to an amino group (-NH₂), which then opens up a vast array of further chemical transformations, such as diazotization or acylation, allowing for the construction of diverse molecular architectures.

Safety, Handling, and Storage

Due to its high reactivity, this compound must be handled with stringent safety precautions.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage. [12][13]Contact with mucous membranes of the respiratory tract will cause irritation and burns. [13]* Water Reactive: Reacts with moisture in the air or water to produce corrosive and toxic hydrogen chloride (HCl) gas. [1]* Toxicity: Inhalation or ingestion may be harmful. The toxicological properties have not been fully investigated. [12][13]

Safe Handling Protocols

All work with this compound must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [14] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed. [14] * Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of inhalation, especially if working outside of a fume hood (not recommended). [12]* Handling Conditions: Always handle under anhydrous (dry) conditions. Use dry glassware and an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents. [13]The container should be stored under an inert atmosphere to prevent degradation from moisture.

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This should be done via an approved waste disposal plant. [14]

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

5-Methyl-2-Nitrobenzoyl Chloride. Aldlab-chemicals. [Link]

-

5-Methyl-2-nitrobenzoyl chloride | C8H6ClNO3 | CID 3016013. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

-

2-Methyl-4-nitrobenzoyl chloride | C8H6ClNO3 | CID 12846485. PubChem, National Center for Biotechnology Information. [Link]

-

Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. [Link]

-

Acyl Chlorides (A-Level). ChemistryStudent. [Link]

-

An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

-

2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-methyl-3-nitro-benzoyl chloride. PrepChem.com. [Link]

-

The Expanding Role of 2-Nitrobenzoyl Chloride in Novel Materials and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methyl-4-nitrobenzoyl chloride | C8H6ClNO3 | CID 12846485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 5-Methyl-2-nitrobenzoyl chloride | C8H6ClNO3 | CID 3016013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aldlab-chemicals_5-Methyl-2-Nitrobenzoyl Chloride [aldlab.com]

- 8. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Reactivity of 2-Methyl-5-nitrobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity of 2-methyl-5-nitrobenzoyl chloride with a range of nucleophiles. As a key building block in organic synthesis, particularly in the pharmaceutical industry, a thorough understanding of its reaction kinetics, mechanisms, and the factors governing its reactivity is paramount. This document consolidates theoretical principles with practical, field-proven insights and detailed experimental protocols to serve as an essential resource for scientists and researchers. We will delve into the electronic and steric influences on its reactivity, explore its reactions with amines, alcohols, and thiols, and provide actionable guidance for optimizing reaction conditions and purifying the resulting products.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule characterized by a reactive acyl chloride group and a substituted aromatic ring. The presence of both a methyl and a nitro group on the benzene ring significantly influences the electrophilicity of the carbonyl carbon, making it a subject of interest for understanding structure-reactivity relationships. Its importance is underscored by its application as a crucial intermediate in the synthesis of various high-value organic compounds, including active pharmaceutical ingredients (APIs). A notable example is its role in the synthesis of precursors for drugs like Tolvaptan and Pazopanib. A comprehensive grasp of its reactivity profile is therefore essential for the efficient and controlled synthesis of target molecules.

The Electrophilic Nature of this compound: A Molecular Perspective

The reactivity of this compound is fundamentally governed by the electrophilic character of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of the substituents on the benzoyl ring.

-

Inductive and Resonance Effects: The nitro group (-NO2), being a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects, significantly increases the partial positive charge on the carbonyl carbon. This enhances its susceptibility to nucleophilic attack. Conversely, the methyl group (-CH3) is a weak electron-donating group through an inductive effect (+I), which slightly counteracts the electron-withdrawing effect of the nitro group. The net effect, however, is a highly activated acyl chloride.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates the nucleophilic acyl substitution reaction. The stability of the chloride anion makes the collapse of the tetrahedral intermediate to form the final product a favorable process.

The interplay of these factors makes this compound a highly reactive acylating agent.

Reactivity with Nucleophiles: A Detailed Examination

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. This reaction proceeds through a tetrahedral intermediate, as illustrated below.

Figure 1: General mechanism of nucleophilic acyl substitution.

Reaction with Amines: The Schotten-Baumann Reaction

The reaction of this compound with primary and secondary amines to form amides is a classic example of the Schotten-Baumann reaction. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[1]

Mechanism: The reaction proceeds via the general nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile.[1]

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-methyl-5-nitrobenzamide

-

Dissolution: In a round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in a suitable organic solvent such as dichloromethane or diethyl ether.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 equivalents, e.g., 2M) to the flask.

-

Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath with vigorous stirring.

-

Acylation: Slowly add a solution of this compound (1.05 equivalents) in the same organic solvent to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Biphasic System: The use of a two-phase system (water and an immiscible organic solvent) is a hallmark of the Schotten-Baumann reaction. The base in the aqueous phase neutralizes the HCl generated, while the reactants and product remain in the organic phase.[1]

-

Vigorous Stirring: Efficient mixing is crucial to facilitate the reaction between the components in the two phases.

-

Slow Addition: Slow addition of the acyl chloride helps to control the exothermic reaction and minimize side reactions, such as hydrolysis of the acyl chloride.

Side Reactions:

-

Hydrolysis of the Acyl Chloride: The primary competing reaction is the hydrolysis of this compound by water or hydroxide ions. This can be minimized by maintaining a low temperature and ensuring efficient mixing to favor the reaction with the amine.

-

Diacylation: With primary amines, there is a possibility of diacylation, although this is generally not significant under Schotten-Baumann conditions.

Reaction with Alcohols: Esterification

This compound readily reacts with alcohols in the presence of a base to form esters. Pyridine is a commonly used base and catalyst for this transformation.[2]

Mechanism: The reaction can proceed through two main pathways depending on the nature of the amine catalyst. A general base catalysis mechanism involves the amine deprotonating the alcohol to increase its nucleophilicity. Alternatively, a nucleophilic catalysis mechanism involves the amine reacting with the acyl chloride to form a more reactive acylpyridinium intermediate.

Sources

2-Methyl-5-nitrobenzoyl chloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-5-nitrobenzoyl chloride in Organic Solvents

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Given the compound's reactive nature and the scarcity of published quantitative solubility data, this document focuses on predicting solubility based on first principles and providing robust experimental protocols for its determination. This resource is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent.

Introduction and Physicochemical Profile

This compound is a bifunctional organic compound featuring a reactive acyl chloride group and a substituted aromatic ring. It serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The selection of an appropriate solvent is paramount for its effective use, influencing reaction kinetics, yield, and purification strategies.

The molecule's structure dictates its solubility. The polar acyl chloride and nitro groups are balanced by the largely nonpolar methyl-substituted benzene ring. This duality suggests solubility in a range of aprotic solvents of intermediate to high polarity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNO₃ | - |

| Molecular Weight | 199.59 g/mol | [1] |

| CAS Number | 64688-68-2 | [2] |

| Appearance | Solid or low-melting solid | [1][2] |

Theoretical Principles of Solubility: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents (e.g., water, methanol, DMSO) have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene, benzene) have low dipole moments and primarily interact through weaker van der Waals forces, making them suitable for dissolving nonpolar solutes.

This compound is a polar molecule due to the strong dipole moments of the carbonyl and nitro groups. Therefore, it is predicted to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the acyl chloride group.

Caption: The "Like Dissolves Like" Principle.

Predicted and Known Solubility Profile

While specific quantitative data is not widely published, a reliable solubility profile can be constructed from its chemical structure, documented synthetic procedures, and data from analogous compounds.

Table 2: Predicted Solubility of this compound and Supporting Evidence

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Evidence |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The molecule's polarity is well-matched to these solvents. A synthesis of this compound explicitly uses DCM as a solvent for a subsequent reaction.[2] Analogous nitrobenzoyl chlorides are also highly soluble in these solvents.[3][4] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These polar aprotic solvents are excellent for dissolving polar organic molecules. Analogues like benzoyl chloride and nitrobenzoyl chloride are easily soluble in acetone.[3][5] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | THF is a polar aprotic solvent suitable for many organic reagents. 4-Nitrobenzoyl chloride is soluble in THF.[4] Benzoyl chloride is miscible with diethyl ether.[6] |

| Esters | Ethyl Acetate | High | A medium-polarity aprotic solvent. 4-Nitrobenzoyl chloride is reported to be soluble in ethyl acetate.[3] |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute will interact favorably with these nonpolar aromatic solvents. Benzoyl chloride is soluble in benzene.[6] |

| Nitriles | Acetonitrile | Moderate | A polar aprotic solvent. Solubility is expected to be good, though potentially less than in chlorinated solvents or ketones. |

| Aliphatic | Hexane, Cyclohexane | Low | These are nonpolar solvents. The significant polarity of the nitro and acyl chloride groups will limit solubility. |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | Acyl chlorides react vigorously with protic solvents (hydrolysis with water, alcoholysis with alcohols) and cannot be considered "soluble" in the traditional sense.[7][8] This reaction is often rapid and exothermic. |

Experimental Determination of Solubility: A Practical Protocol

Due to the reactive nature of this compound, its solubility must be determined under strictly anhydrous conditions.

Critical Safety and Handling Precautions

-

Moisture Sensitivity : Acyl chlorides react with atmospheric moisture to produce corrosive hydrogen chloride (HCl) gas.[7] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon). Glassware must be oven- or flame-dried.

-

Corrosivity : The compound and the HCl gas produced upon hydrolysis are corrosive and can cause severe skin and respiratory tract burns.[7]

-

Personal Protective Equipment (PPE) : Operations must be conducted in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[9]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from water, alcohols, and bases.[10][11]

Qualitative Solubility Assessment

This rapid test provides a preliminary assessment across multiple solvents.

-

Preparation : Arrange a series of dry test tubes. Add ~10-20 mg of this compound to each tube.

-

Solvent Addition : To each tube, add the chosen anhydrous solvent dropwise (e.g., 0.5 mL to start).

-

Observation : Agitate the tube gently. Observe for dissolution (a clear, homogeneous solution). Note any signs of reaction, such as fuming (HCl release), color change, or heat generation.

-

Categorization : Classify as "Soluble," "Partially Soluble," or "Insoluble" at that concentration.

Quantitative Solubility Determination (Modified Shake-Flask Method)

This method determines the equilibrium solubility at a specific temperature.

Caption: Quantitative Solubility Determination Workflow.

Detailed Steps:

-

Preparation : To a sealed vial containing a known volume (e.g., 2.0 mL) of anhydrous solvent, add an excess amount of this compound (enough to ensure solid remains after equilibrium).

-

Equilibration : Seal the vial tightly (e.g., with a PTFE-lined cap) and place it in a shaker bath at a constant, controlled temperature. Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Remove the vial from the shaker and allow it to stand at the same temperature until the excess solid has fully settled. Centrifugation can be used to expedite this process.

-

Sampling : Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (to prevent transfer of solid particles).

-

Analysis : Accurately dilute the aliquot with the same anhydrous solvent. Determine the concentration of the diluted sample using a suitable, pre-calibrated analytical method such as UV-Vis spectroscopy or HPLC.

-

Calculation : Using the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the result in units such as g/100 mL or mol/L.

Summary and Recommendations

This compound is a polar organic compound whose solubility is governed by its reactive acyl chloride group and substituted aromatic structure.

-

Recommended Solvents for Reactions : For synthetic applications, polar aprotic solvents are highly recommended. Dichloromethane , chloroform , acetone , ethyl acetate , and tetrahydrofuran (THF) are excellent choices that provide high solubility and are unreactive towards the solute.

-

Solvents to Avoid : Protic solvents, including water and alcohols , must be strictly avoided as they will readily react with the acyl chloride, consuming the starting material and generating impurities.

-

Solubility Determination : Due to the compound's reactivity, any experimental determination of solubility must be performed under rigorously anhydrous conditions.

This guide provides the theoretical framework and practical methodologies to empower researchers to make informed decisions regarding solvent selection and handling for this compound, ensuring experimental success and safety.

References

Sources

- 1. 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Nitrobenzoyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 6. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. nj.gov [nj.gov]

- 10. wcu.edu [wcu.edu]

- 11. reddit.com [reddit.com]

A Comprehensive Technical Guide to 2-Methyl-5-nitrobenzoyl Chloride: Safety, Handling, and Emergency Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Methyl-5-nitrobenzoyl chloride, a reactive chemical intermediate. The content herein is structured to deliver critical safety information, detailed handling protocols, and emergency response procedures tailored for a laboratory and research environment. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and mitigation strategies.

Chemical Identification and Physicochemical Properties

This compound, also cataloged as 5-Methyl-2-nitrobenzoyl chloride, is an acyl chloride derivative of benzoic acid. The presence of the acyl chloride functional group renders the molecule highly reactive, particularly towards nucleophiles such as water, alcohols, and amines. This reactivity is the cornerstone of its utility in organic synthesis and also the primary source of its hazards.

Note on Nomenclature: While the IUPAC name is this compound, it is frequently listed by chemical suppliers as 5-Methyl-2-nitrobenzoyl chloride. Both names refer to the same compound with CAS Number 38818-49-4. Researchers should use the CAS number for unambiguous identification.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 38818-49-4 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₃ | [1][2][3] |

| Molecular Weight | 199.59 g/mol | [1][2][3] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Reactivity | Reacts violently with water, bases, and alcohols | [4] |

| Moisture Sensitivity | Highly sensitive to moisture and humidity | [4] |

Chemical Structure

Caption: Structure of this compound (CAS 38818-49-4).

Hazard Analysis and GHS Classification

Inferred GHS Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[4] |

Primary Hazards Explained:

-

Corrosivity (H314): The fundamental hazard of acyl chlorides is their violent reaction with water.[4] Upon contact with moisture—be it atmospheric humidity, water from a fire extinguisher, or moisture on skin and mucous membranes—it rapidly hydrolyzes to form 2-methyl-5-nitrobenzoic acid and hydrochloric acid (HCl). The generated HCl is a strong acid that causes severe chemical burns to any tissue it contacts. Ingestion can lead to perforation of the esophagus and stomach.[5]

-

Moisture Sensitivity: The compound must be handled under anhydrous (dry) conditions to prevent degradation and the release of corrosive HCl gas. Opening a container in a humid environment will result in the fuming of HCl gas at the opening.

-

Inhalation Hazard: Inhalation of dust or the HCl fumes produced upon hydrolysis can cause severe irritation and chemical burns to the respiratory tract.

-

Thermal Decomposition: When involved in a fire, thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride.

Safe Handling and Storage Protocols

A rigorous, proactive approach to safety is mandatory when working with this compound. The core principle is the strict exclusion of moisture and the use of appropriate personal protective equipment (PPE) at all times.

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to contain corrosive dust and HCl fumes.

-

Inert Atmosphere: For reactions requiring the prolonged handling of the compound, a glove box or the use of inert gas (e.g., nitrogen or argon) techniques is strongly recommended to create a dry atmosphere.

-

Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. Standard safety glasses are insufficient.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high splash risk, a chemically resistant apron is necessary.[4]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used.

Workflow for Safe Handling in a Research Setting

Caption: Standard workflow for safely handling this compound.

Storage Requirements

-

Container: Store in the original, tightly sealed container. Containers that have been opened must be carefully resealed.

-

Environment: Keep in a dry, cool, and well-ventilated place, away from direct sunlight and heat. A desiccator cabinet is an ideal storage location.

-

Incompatibilities: Store separately from bases, alcohols, oxidizing agents, and any aqueous solutions.[4] The substance is corrosive and should not be stored in metal containers.

-

Segregation: Store in a designated corrosives cabinet.

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Personnel Exposure

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7][8] Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response

The response depends on the size and location of the spill. For any spill larger than a few grams, or any spill outside of a fume hood, evacuate the area and call emergency personnel.[6][9]

For a small spill (e.g., <5 grams) inside a chemical fume hood:

-

Alert personnel in the immediate area.

-

Ensure your PPE is adequate.

-

Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

-

Carefully sweep the mixture into a dry, labeled container for hazardous waste disposal. Avoid creating dust.[4]

-

Decontaminate the area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.

-

All materials used for cleanup must be disposed of as hazardous waste.[10]

Fire Response

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.

-

DO NOT USE WATER. Using water will result in a violent reaction, generating large quantities of corrosive and toxic HCl gas.

-

Firefighter Precautions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic decomposition products.

Emergency Response Decision Tree

Caption: Decision tree for emergency response to incidents.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Waste Collection: Collect waste in designated, clearly labeled, and sealed containers made of corrosion-resistant material (e.g., high-density polyethylene).[10]

-

Labeling: Label the waste container as "Hazardous Waste: Corrosive Solid (this compound)".

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

References

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

-

Oakland University. (2025). Spill Control/Emergency Response. [Link]

-

Auburn University. (n.d.). Emergency and Spill Response Procedures. [Link]

-

University of Mary Washington. (n.d.). Chapter 5: Chemical Spill Procedures. [Link]

-

LEAP Online. (n.d.). Emergency Response Procedure. [Link]

-

PubChem. (n.d.). 5-Methyl-2-nitrobenzoyl chloride. [Link]

Sources

- 1. 38818-49-4|5-Methyl-2-nitrobenzoyl chloride|BLD Pharm [bldpharm.com]

- 2. 5-Methyl-2-nitrobenzoyl chloride | C8H6ClNO3 | CID 3016013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aldlab-chemicals_5-Methyl-2-Nitrobenzoyl Chloride [aldlab.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. cws.auburn.edu [cws.auburn.edu]

- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 8. leap.epa.ie [leap.epa.ie]

- 9. students.umw.edu [students.umw.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Electrophilicity of 2-Methyl-5-nitrobenzoyl chloride's Carbonyl Carbon

This guide provides a detailed analysis of the chemical reactivity, specifically the electrophilicity of the carbonyl carbon, in 2-Methyl-5-nitrobenzoyl chloride. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying electronic principles governing its reactivity and offers a framework for its strategic application in complex organic synthesis.

Introduction: The Acyl Chloride as a Premier Acylating Agent

Acyl chlorides are among the most reactive derivatives of carboxylic acids, prized in organic synthesis for their ability to efficiently form new carbon-heteroatom bonds. Their high reactivity stems from the potent electrophilicity of the carbonyl carbon. This electrophilicity is a consequence of two primary electronic factors:

-

Inductive Effect: The carbonyl oxygen and the chlorine atom are both highly electronegative. They inductively pull electron density away from the central carbonyl carbon through the sigma bonds, creating a significant partial positive charge (δ+).[1]

-

Poor Resonance Donation: Unlike in amides or esters, the resonance donation from the chlorine atom's lone pairs to the carbonyl carbon is weak. This is due to the poor orbital overlap between the chlorine 3p and carbon 2p orbitals.[2] Consequently, the carbonyl carbon is not effectively stabilized, maintaining its high electrophilicity.

The general mechanism for reactions involving acyl chlorides is a nucleophilic acyl substitution, which proceeds via a tetrahedral intermediate.[3] The high reactivity of the acyl chloride facilitates the initial nucleophilic attack, and the chloride ion is an excellent leaving group, readily departing to regenerate the carbonyl double bond.

Dissecting the Substituent Effects in this compound

The reactivity of a substituted benzoyl chloride is finely tuned by the electronic properties of the substituents on the aromatic ring. In this compound, we have two competing substituents: an electron-donating methyl group and a powerfully electron-withdrawing nitro group. Their positions relative to the benzoyl chloride moiety are critical to understanding their net effect on the carbonyl carbon's electrophilicity.

The Activating Effect of the 2-Methyl Group

The methyl group, positioned ortho to the carbonyl, is generally considered an electron-donating group (EDG). It influences the electronic environment through two main mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbons of the benzene ring, leading them to inductively donate electron density through the sigma bond.[4][5]

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This resonance-like effect also increases electron density in the ring.[4][6]

By donating electron density to the ring, the methyl group slightly counteracts the electron pull towards the carbonyl carbon, thus having a minor deactivating effect on its electrophilicity compared to unsubstituted benzoyl chloride.

The Potent Deactivating Influence of the 5-Nitro Group

The nitro group (-NO₂) is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry. Its profound impact on the electrophilicity of the carbonyl carbon is exerted through two powerful, synergistic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms causes a strong withdrawal of electron density from the aromatic ring through the sigma bond framework.[7]

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms, as shown in its resonance structures. This effect withdraws electron density specifically from the ortho and para positions of the ring.[7][8]

Although the nitro group is in the meta position (position 5) relative to the benzoyl chloride group (position 1), its inductive effect remains strong. More importantly, the entire aromatic ring's electron density is significantly lowered. This overall electron depletion is relayed to the carbonyl carbon, drastically increasing its partial positive charge and making it a much stronger electrophile.[9]

The Net Electronic Outcome

In this compound, the strong electron-withdrawing nature of the nitro group overwhelmingly dominates the weak electron-donating effect of the methyl group. The result is a carbonyl carbon that is significantly more electrophilic than that of unsubstituted benzoyl chloride and even more so than 2-methylbenzoyl chloride. This heightened electrophilicity translates to faster reaction rates with nucleophiles.

Below is a diagram illustrating the interplay of these electronic effects.

Caption: Dominant electron-withdrawing effects increasing carbonyl electrophilicity.

Quantifying Electrophilicity: A Hammett Analysis

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of a benzene derivative.[10][11] The equation is given as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para).

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.

For nucleophilic attack on a benzoyl chloride, the reaction is aided by electron-withdrawing groups, resulting in a positive ρ value.[12] The substituent constants (σ) quantify the electronic effect of each group.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -NO₂ | meta (σ_m) | +0.71 | Strongly electron-withdrawing |

| para (σ_p) | +0.78 | Strongly electron-withdrawing | |

| -CH₃ | meta (σ_m) | -0.07 | Weakly electron-donating |

| para (σ_p) | -0.17 | Electron-donating | |

| Data sourced from established physical organic chemistry literature. |

In our molecule, the nitro group is meta to the reaction center, and its σ_m value of +0.71 indicates a very strong electron-withdrawing effect. The Hammett equation does not typically apply to ortho substituents due to confounding steric effects. However, based purely on electronic contributions, the powerful withdrawing nature of the meta-nitro group far outweighs the donating nature of the ortho-methyl group, leading to a prediction of significantly enhanced reactivity.

Methodologies for Assessing Reactivity

Both experimental and computational methods can be employed to validate and quantify the electrophilicity of this compound.

Experimental Protocol: Kinetic Analysis of Solvolysis

A common method to probe the reactivity of acyl chlorides is to measure the rate of solvolysis—reaction with a solvent like aqueous ethanol or hexafluoroisopropanol (HFIP).[13][14] The reaction rate can be monitored using techniques like conductimetry or spectroscopy.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetone). Prepare the desired solvolysis medium (e.g., 80% ethanol/20% water).

-

Reaction Initiation: Thermostat the solvolysis medium in a reaction vessel. Rapidly inject a small aliquot of the acyl chloride stock solution to initiate the reaction.

-

Data Acquisition: Monitor the reaction progress. If using conductimetry, the production of HCl will cause a change in conductivity. If using UV-Vis spectroscopy, monitor the disappearance of the benzoyl chloride chromophore or the appearance of the benzoic acid product.

-

Rate Constant Calculation: Plot the appropriate concentration term versus time. For a pseudo-first-order reaction (with the solvent in large excess), a plot of ln[reactant] vs. time will be linear, and the rate constant (k) is the negative of the slope.

-

Comparative Analysis: Repeat the experiment under identical conditions with unsubstituted benzoyl chloride, 4-nitrobenzoyl chloride, and 2-methylbenzoyl chloride to establish a quantitative ranking of reactivity.

Caption: Experimental workflow for determining solvolysis reaction rates.

Computational Chemistry Protocol: Quantifying Electrophilicity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico method to probe electrophilicity.

Step-by-Step Protocol:

-

Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Property Calculation: Perform a single-point energy calculation on the optimized geometry to compute various electronic properties.

-

Analysis of Electrophilicity Indices:

-

Partial Atomic Charge: Calculate the partial charge on the carbonyl carbon using population analysis methods like Mulliken, NBO, or Hirshfeld. A more positive charge indicates higher electrophilicity.[15]

-

LUMO Energy: Analyze the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a better electron acceptor (a stronger electrophile).

-

Conceptual DFT: Calculate global electrophilicity indices (ω), which provide a quantitative measure of electrophilic character.[16]

-

-

Comparative Analysis: Perform the same calculations for reference compounds (benzoyl chloride, 4-nitrobenzoyl chloride, etc.) to establish a theoretical reactivity trend.

Implications in Drug Discovery and Synthesis

The heightened electrophilicity of this compound makes it a highly effective reagent for introducing the 2-methyl-5-nitrobenzoyl moiety into molecules, particularly in the synthesis of amides and esters.

-

Amide Bond Formation: In drug development, the formation of amide bonds is a cornerstone reaction. The high reactivity of this acyl chloride allows for rapid and efficient coupling with primary and secondary amines, even those that are weakly nucleophilic, often without the need for coupling agents.[17] This is particularly valuable in the construction of complex molecular scaffolds and in library synthesis for screening programs.

-

Ester Synthesis: Similarly, it reacts readily with alcohols to form esters. This can be a key step in the synthesis of prodrugs or in modifying the physicochemical properties of a lead compound.[18]

The presence of the nitro group also offers a synthetic handle for further functionalization. It can be reduced to an amine, which can then be used in subsequent coupling reactions, diazotization, or other transformations, adding significant versatility to the synthetic route.[19]

Conclusion

The electrophilicity of the carbonyl carbon in this compound is a product of a sophisticated interplay of electronic effects. While the ortho-methyl group provides a mild electron-donating effect, it is decisively overcome by the powerful inductive and resonance electron-withdrawing capabilities of the meta-nitro group. This results in a highly activated carbonyl center, making the molecule an exceptionally potent acylating agent. Understanding these fundamental principles allows researchers to harness its reactivity for the efficient synthesis of complex molecules, accelerating progress in drug discovery and chemical development.

References

- Electronic Effects of Halogen- Substituted Methyl Groups.Dalton Transactions, Royal Society of Chemistry.

- The nitro group directs electrophilic aromatic substitution to th...Pearson+ Study Prep.

- Chemistry - Methyl Group Activ

- Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of arom

- Substituent Effects in the Reactivity of Arom

- Directing Effect of the Nitro Group in EAS.YouTube.

- Substituent Effects | Organic Chemistry II.Lumen Learning.

- Substituent Effects in Substituted Arom

- Synthesis of this compound.PrepChem.com.

- The methyl group in benzene ring is :Allen.

- Why is the nitro group a metal director in arom

- What defines electrophilicity in carbonyl compounds.

- Hammett equ

- Hammett plot for the addition of the benzoyl radical to styrenes...

- Nucleophilic Acyl Substitution Reactions.Chemistry LibreTexts.

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.

- Benzoyl Chloride Lab Report.Bartleby.com.

- The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.Chemistry Stack Exchange.

- Hammett equ

- An In-depth Technical Guide to the Electrophilicity of 6-Nitropyridine-2-carbonyl chloride.Benchchem.

- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.University of Toronto.

- Correlations of Structure with Reactivity of Arom

- Electrophilicity of Acid Carbonyl Containing Groups.YouTube.

- Preferred conformations of benzoyl chloride (planar) and...

- Substituent Effects in Electrophilic Substitutions.Chemistry LibreTexts.

- What defines electrophilicity in carbonyl compounds.Chemical Science (RSC Publishing).

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.MDPI.

- 2-Methyl-4-nitrobenzoyl chloride.Benchchem.

- Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid?Reddit.

- Synthesis of 2-nitrobenzoyl chloride.PrepChem.com.

- What defines electrophilicity in carbonyl compounds.Vrije Universiteit Amsterdam Research Portal.

- 2-Methyl-5-nitrobenzenesulfonyl chloride synthesis.ChemicalBook.

- (PDF) What defines electrophilicity in carbonyl compounds.

- Substituent Effects on Electrophilic Catalysis by the Carbonyl Group.

- Carbonyls are Electrophiles.Chemistry LibreTexts.

- p-NITROBENZOYL CHLORIDE.Organic Syntheses.

- Electrophilicity and Nucleophilicity of Boryl Radicals.The Journal of Organic Chemistry.

- Process for preparing substituted benzoyl chlorides.

- Condensation of amino acids and substituted benzoyl chloride.

Sources

- 1. youtube.com [youtube.com]

- 2. reddit.com [reddit.com]

- 3. Benzoyl Chloride Lab Report - 646 Words | Bartleby [bartleby.com]

- 4. thestudentroom.co.uk [thestudentroom.co.uk]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. connectsci.au [connectsci.au]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. oxfordreference.com [oxfordreference.com]

- 12. researchgate.net [researchgate.net]

- 13. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

A Comprehensive Technical Guide to 2-Methyl-5-nitrobenzoyl Chloride for Advanced Research and Development

This guide provides an in-depth analysis of 2-Methyl-5-nitrobenzoyl chloride, a key reagent for researchers, medicinal chemists, and professionals in drug development. This document will delve into its commercial availability, key suppliers, and detailed protocols for its synthesis and characterization, underpinned by a commitment to scientific integrity and practical, field-tested insights.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 64688-68-2) is a valuable acylating agent in organic synthesis. Its bifunctional nature, possessing both a reactive acid chloride and a nitro group on a substituted benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules. The strategic placement of the methyl and nitro groups influences the reactivity and regioselectivity of its subsequent chemical transformations, offering unique advantages in the design of novel pharmaceutical compounds and other fine chemicals. This guide aims to provide a comprehensive resource for the effective procurement and utilization of this important chemical intermediate.

Commercial Availability and Sourcing

This compound is commercially available from a number of specialized chemical suppliers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their application, from small-scale research to bulk manufacturing.

Table 1: Key Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Quantities |

| Simson Pharma Limited | - | High Quality (Certificate of Analysis provided) | Inquire |

| Sigma-Aldrich (Ambeed, Inc.) | AMBH9A1D3D08 | 98% | 100 mg, 250 mg, 1 g |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64688-68-2 | |

| Molecular Formula | C8H6ClNO3 | |

| Molecular Weight | 199.59 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Conditions | Inert atmosphere, room temperature | |

| InChI Key | IZBCECJKBKJUIM-UHFFFAOYSA-N |

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most common and efficient method for the laboratory-scale synthesis of this compound is the reaction of 2-methyl-5-nitrobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This method is favored due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[2][3]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

Materials:

-

2-methyl-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (optional, for azeotropic removal of excess SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a drying tube or gas scrubber

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, add 2-methyl-5-nitrobenzoic acid.[2] The reaction should be performed in a well-ventilated fume hood.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.[2]

-

Reflux: Heat the reaction mixture to reflux.[2] The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within a few hours.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under atmospheric pressure.[2] For a more complete removal, dry toluene can be added and co-distilled (azeotropically) under reduced pressure.

-

Isolation of Product: The resulting crude this compound, a solid residue, can be used directly in the next step without further purification for many applications.[2] If higher purity is required, recrystallization from a suitable solvent (e.g., hexanes) can be performed.

Causality and Self-Validation:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and helps to drive the reaction to completion.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Gaseous Byproducts: The formation of gaseous byproducts (SO₂ and HCl) provides a visual indicator of the reaction's progress and simplifies the workup procedure as they are easily removed from the reaction mixture.[2]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Techniques for Characterization

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and the methyl group, with integration values consistent with the structure. |

| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon, aromatic carbons, and the methyl carbon. |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acid chloride. The presence of a nitro group will be confirmed by strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[4]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[4][5]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[4] It is incompatible with water, bases, and strong oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Diagram 2: Key Safety Precautions

Caption: Summary of essential safety measures for handling this compound.

Applications in Drug Discovery and Development

While specific applications for this compound are proprietary to various research and development programs, its structural motifs are found in a range of biologically active molecules. The related isomer, 2-methyl-4-nitrobenzoyl chloride, serves as a key intermediate in the synthesis of Tolvaptan-d7, a labeled version of a vasopressin receptor antagonist.[7] This highlights the utility of such substituted benzoyl chlorides in the construction of complex pharmaceutical agents. The unique substitution pattern of this compound offers medicinal chemists a valuable tool for scaffold decoration and the exploration of new chemical space in the pursuit of novel therapeutics.

Conclusion

This compound is a readily accessible and highly useful reagent for synthetic chemists. A clear understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its successful application in research and development. By leveraging the information provided herein, scientists can confidently source and utilize this versatile building block to advance their synthetic objectives.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

CAS 64688-68-2 suppliers, this compound suppliers - Pharma Info Source. [Link]

-